molecular formula C11H24O B13447764 6-Methyl-1-decanol

6-Methyl-1-decanol

Cat. No.: B13447764
M. Wt: 172.31 g/mol
InChI Key: ZPMNDFWZBJOEEO-UHFFFAOYSA-N
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Description

6-Methyl-1-decanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a methyl group at the sixth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-1-decanol can be synthesized through several methods. One common approach involves the reduction of 6-methyl-1-decanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-decene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-decene, forming 6-methyl-1-decanal, which is then hydrogenated to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1-decanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-methyl-1-decanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 6-methyl-1-decanal using mild reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: 6-Methyl-1-decanoic acid.

    Reduction: 6-Methyl-1-decanal.

    Substitution: this compound derivatives with various functional groups.

Scientific Research Applications

6-Methyl-1-decanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Methyl-1-decanol involves its interaction with biological membranes. The hydroxyl group allows it to form hydrogen bonds with membrane lipids, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its hydrophobic decane chain enables it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

    1-Decanol: Similar structure but lacks the methyl group at the sixth position.

    6-Methyl-1-octanol: Shorter carbon chain but similar functional groups.

    6-Methyl-1-dodecanol: Longer carbon chain with similar functional groups.

Uniqueness: 6-Methyl-1-decanol is unique due to its specific chain length and the position of the methyl group, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other similar compounds might not be as effective.

Properties

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

6-methyldecan-1-ol

InChI

InChI=1S/C11H24O/c1-3-4-8-11(2)9-6-5-7-10-12/h11-12H,3-10H2,1-2H3

InChI Key

ZPMNDFWZBJOEEO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCCCCO

Origin of Product

United States

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